Apocarotenal

Content Navigation

Formulators often face color fading and precipitation in acidic beverages when using annatto or β-carotene. Apocarotenal (E160e) provides robust orange-red hue with thermal stability and acid resistance down to pH 2.0, eliminating turbidity. As a provitamin A precursor, it enables functional labeling. High oil solubility ensures homogeneous coloration in margarines, cheese sauces, and supplements without crystallization. Procure as ≥96% pure powder for reliable formulation integration.

CAS Number

Product Name

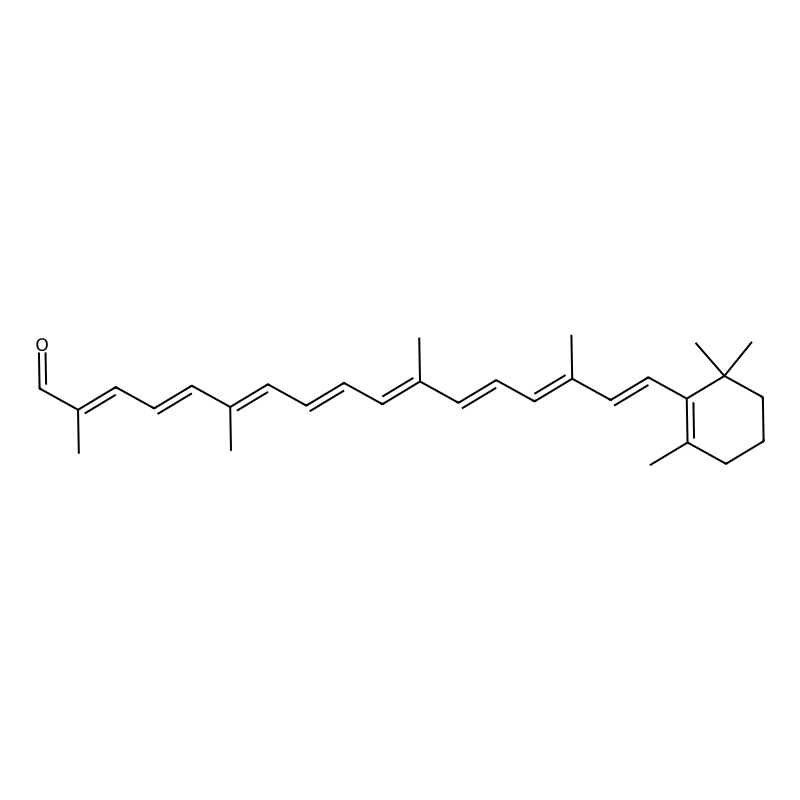

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Apocarotenal (β-apo-8'-carotenal) is a naturally occurring, semi-synthetic apocarotenoid aldehyde primarily utilized as a high-performance colorant (E160e) and nutritional additive [1]. Characterized by its extended conjugated polyene chain terminating in an aldehyde group, it exhibits strong lipophilicity and is highly soluble in organic solvents such as chloroform (up to 1 mg/mL) and miscible in oils [1]. In industrial and food chemistry, apocarotenal is valued for its robust thermal stability during processing (e.g., extrusion and pasteurization) and its dual functionality as both a vibrant orange-red pigment and a provitamin A precursor [2]. Its specific structural features make it a critical raw material for formulations requiring precise chromaticity and functional nutritional profiles without relying on fully synthetic azo dyes [2].

Research Fit

Substituting apocarotenal with generic in-class alternatives like β-carotene, annatto, or canthaxanthin frequently compromises formulation stability and target product profiles [1]. While β-carotene is the most common carotenoid benchmark, it strictly imparts a yellow-to-light-orange hue and lacks the terminal aldehyde handle needed for specific chemical functionalizations. Natural alternatives like annatto fail in high-acid environments, precipitating at pH levels below 4.0, which severely limits their use in citrus or acidic beverage matrices [1]. Furthermore, while redder carotenoids like canthaxanthin can match apocarotenal's deeper hues, canthaxanthin lacks provitamin A activity and exhibits extremely poor oil solubility, preventing its use in lipid-based suspensions [2]. Consequently, replacing apocarotenal disrupts both the physical stability of the formulation and the dual color-nutrient value proposition.

Substitution Risk

Acid Stability vs. Annatto

In acidic formulation environments, apocarotenal demonstrates superior physical stability compared to natural alternatives like annatto [1]. Apocarotenal remains fully stable and functionally dispersed across a broad pH range of 2.0 to 8.0 [1]. In contrast, annatto begins to precipitate out of solution at pH levels below 4.0 (specifically at 3.5), causing turbidity and color loss [1].

| Evidence Dimension | pH stability range without precipitation |

| Target Compound Data | Stable down to pH 2.0 |

| Comparator Or Baseline | Annatto (Precipitates below pH 4.0) |

| Quantified Difference | Apocarotenal extends the stable formulation range by at least 1.5 to 2.0 pH units into the highly acidic spectrum. |

| Conditions | Aqueous beverage matrices and acidic food systems |

Procurement teams formulating acidic beverages or citrus-based products must select apocarotenal to prevent pigment precipitation and maintain shelf-life stability.

Oil Solubility vs. Canthaxanthin

Apocarotenal offers distinct advantages in lipid-based applications due to its favorable solubility profile [1]. Apocarotenal can be readily formulated into oil-based suspensions and solutions, making it highly compatible with fat-based foods like margarines and cheese sauces [1]. Conversely, canthaxanthin, despite offering a similar reddish hue, possesses very limited oil solubility and cannot be commercially supplied or effectively utilized in pure oil-based liquid forms[1].

| Evidence Dimension | Availability and stability in pure oil-based formulations |

| Target Compound Data | Highly soluble; available in stable oil solutions/suspensions |

| Comparator Or Baseline | Canthaxanthin (Insoluble/highly limited; unavailable in oil-based forms) |

| Quantified Difference | Apocarotenal allows for integration into lipid phases without crystallization, whereas canthaxanthin fails to dissolve adequately. |

| Conditions | Lipid-phase food matrices, margarines, and oil suspensions |

Buyers sourcing pigments for high-fat matrices must prioritize apocarotenal over canthaxanthin to ensure homogeneous dispersion and prevent phase separation.

Provitamin A Activity vs. Red Carotenoids

Apocarotenal uniquely bridges the gap between deep coloration and nutritional fortification [1]. While β-carotene provides 100% relative provitamin A activity but only yields a yellow-orange hue, apocarotenal delivers a deeper orange-red chromaticity while still retaining 50% of the provitamin A biopotency of β-carotene[1]. In stark contrast, other deep-red carotenoids such as canthaxanthin and astaxanthin possess 0% provitamin A activity, offering no nutritional precursor value [2].

| Evidence Dimension | Provitamin A activity (relative to β-carotene) |

| Target Compound Data | 50% relative activity |

| Comparator Or Baseline | Canthaxanthin / Astaxanthin (0% relative activity) |

| Quantified Difference | Apocarotenal provides a 50% absolute increase in provitamin A precursor activity compared to non-provitamin A red carotenoids. |

| Conditions | Enzymatic cleavage by BCO1 in metabolic models |

Enables manufacturers to achieve deep orange-red product hues while simultaneously supporting 'source of Vitamin A' label claims, a dual benefit unavailable with canthaxanthin.

Terminal Aldehyde Reactivity vs. Beta-Carotene

From a synthetic chemistry perspective, apocarotenal (C30H40O) is significantly more versatile than the standard C40 hydrocarbon β-carotene [1]. The presence of the terminal aldehyde group (–CHO) at the 8'-position provides a highly reactive electrophilic handle[1]. This allows apocarotenal to readily participate in mild addition reactions, condensations, and further oxidations, whereas β-carotene lacks this functional group and requires harsh, non-selective oxidative cleavage to functionalize[1].

| Evidence Dimension | Presence of reactive functional handles for synthesis |

| Target Compound Data | Contains reactive terminal –CHO group |

| Comparator Or Baseline | β-carotene (Strictly hydrocarbon; lacks terminal functional groups) |

| Quantified Difference | Apocarotenal enables targeted single-site nucleophilic additions and condensations that are chemically impossible with intact β-carotene. |

| Conditions | Organic synthesis and derivative manufacturing |

Chemical buyers sourcing starting materials for the synthesis of complex apocarotenoids or specialized retinoid analogs must choose apocarotenal for its ready-to-use aldehyde handle.

Acidic Beverage Formulation

Leveraging its exceptional stability down to pH 2.0, apocarotenal is the optimal choice for coloring citrus juices, sports drinks, and carbonated beverages where alternatives like annatto would precipitate and cause turbidity [1].

Lipid-Based Food Manufacturing

Due to its high oil solubility compared to canthaxanthin, apocarotenal is the preferred pigment for margarines, cheese sauces, and dairy emulsions requiring homogeneous, non-crystallizing orange-red hues [2].

Dual-Claim Nutritional Fortification

Ideal for functional foods and dietary supplements where formulators require both a vibrant orange-red visual profile and measurable provitamin A activity for health-focused labeling[3].

Apocarotenoid Synthesis Precursor

Utilized by specialty chemical manufacturers as a reactive C30 building block, exploiting its terminal aldehyde group for the precise synthesis of longer-chain apocarotenoids or specialized analytical standards[3].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 109 of 114 companies (only ~ 4.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

12676-20-9

Wikipedia

Use Classification

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Explore Compound Types

O4Si-4